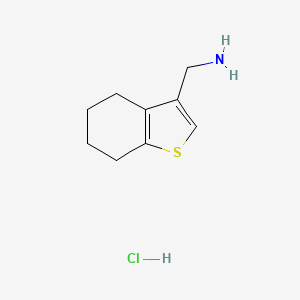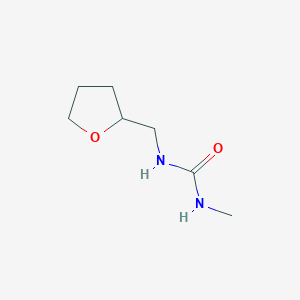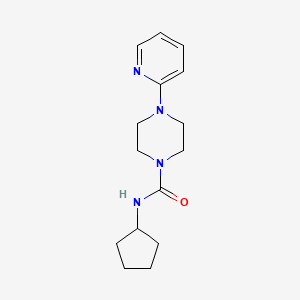
5-(2-chlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H12ClNOS2 and its molecular weight is 297.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.0048840 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Compounds structurally related to 5-(2-chlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one have been synthesized and evaluated for their anticancer activity. A series of novel thiazolidinones demonstrated significant antimitotic activity and sensitivity against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer, with low toxicity toward normal human blood lymphocytes. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents in enhancing anticancer cytotoxicity levels (Buzun et al., 2021). Another study focused on thioxothiazolidin-4-one derivatives, revealing their ability to inhibit tumor growth, angiogenesis, and tumor-induced endothelial proliferation in a mouse model, indicating potential for anticancer therapy (Chandrappa et al., 2010).
Antimicrobial and Antifungal Applications
Thiazolidinone derivatives have shown promising antimicrobial activities against a variety of pathogenic strains. Compounds with the 5-arylidene subunit exhibited greater antimicrobial activities against Gram-positive bacteria, including multidrug-resistant clinical isolates, than their counterparts without this subunit. This suggests the potential of these compounds in addressing antibiotic resistance challenges (Gouveia et al., 2009). In the realm of antifungal applications, novel derivatives demonstrated significant antifungal activity, indicating potential as first-in-class antifungal drugs with a novel mechanism of action (Levshin et al., 2022).
Structural and Computational Studies
Research has also delved into the crystal structure, Hirshfeld surface analysis, and computational studies of thiazolidin-4-one derivatives, providing insights into their molecular properties and interactions. These studies contribute to understanding the structural basis for the biological activities of these compounds and aid in the design of new derivatives with enhanced efficacy (Khelloul et al., 2016).
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIFMGZWSVWZMS-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4558695.png)
![dimethyl 5-{[({[4-chloro-3-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]carbonyl}isophthalate](/img/structure/B4558703.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4558713.png)

![N-[4-(cyanomethyl)phenyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4558722.png)

![N-(cyclohexylmethyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4558735.png)
![5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4558743.png)
![5-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4558753.png)
![methyl (6'-amino-5'-cyano-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazol]-3'-yl)acetate](/img/structure/B4558768.png)
![7-(benzylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4558770.png)
![N-(4-methoxybenzyl)-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4558774.png)

![2,2-dibromo-N'-[1-(4-isopropoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558779.png)
